3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride, also known as (S)-3-amino-4-(3-(trifluoromethyl)phenyl)butanoic acid hydrochloride, is a chiral amino acid derivative notable for its unique trifluoromethyl group attached to a phenyl ring. This structural feature enhances the compound's chemical stability and lipophilicity, making it an attractive candidate in various fields, including medicinal chemistry, materials science, and agrochemicals. Its molecular formula is C₁₁H₁₂ClF₃N₁O₂, and it has a molecular weight of approximately 283.67 g/mol .
3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride exhibits potential biological activities that make it useful in pharmacological research. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, allowing it to interact with various molecular targets. It may act as an inhibitor or modulator of enzymes by binding to their active sites, influencing biochemical pathways and potentially exhibiting therapeutic effects .
The synthesis of 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride typically involves several steps:
This compound has several applications across various fields:
Research indicates that 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride interacts with specific molecular targets, influencing biological processes. Its lipophilicity facilitates better membrane penetration, enhancing its binding affinity to certain receptors or enzymes. These interactions are crucial for understanding its potential therapeutic applications and mechanisms of action .
Several compounds share structural similarities with 3-Amino-4-[3-(trifluoromethyl)phenyl]butanoic acid hydrochloride. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride | C₁₁H₁₂ClF₃N₁O₂ | Different position of trifluoromethyl group |
| (R)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid | C₁₁H₁₂F₃N₁O₂ | Non-hydrochloride form; potential differences in solubility |
| (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride | C₁₁H₁₂ClF₃N₁O₂ | Enantiomer variation affecting biological activity |
These compounds are significant for comparative studies in medicinal chemistry due to their structural variations and potential differences in biological activity .